4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a chemical compound with the molecular formula C12H23N2ClO4 It is a member of the pyrazolium family, characterized by a pyrazole ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the reaction of cycloheptanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl iodide to yield the pyrazolium salt. The final step involves the reaction of the pyrazolium salt with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or thiolates in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolium ring.
Reduction: Reduced forms of the pyrazolium ring.
Substitution: Substituted pyrazolium salts with different anions.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole
- 4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium chloride
- 4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium bromide
Uniqueness
4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to the presence of the perchlorate ion, which can impart distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
90253-37-5 |
---|---|
Molecular Formula |
C12H23ClN2O4 |
Molecular Weight |
294.77 g/mol |
IUPAC Name |
4-cycloheptyl-1,2-dimethyl-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C12H22N2.ClHO4/c1-13-9-12(10-14(13)2)11-7-5-3-4-6-8-11;2-1(3,4)5/h9,11H,3-8,10H2,1-2H3;(H,2,3,4,5) |
InChI Key |
UIOQLVZOFTYETD-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C=C(CN1C)C2CCCCCC2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.